Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Description
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (CAS: 648412-53-7) is a brominated thiophene derivative with the molecular formula C₇H₆Br₂O₂S and a molecular weight of 314.01 g/mol. It is commercially available at >97% purity and is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine substituents and ester functionality . The compound’s structure features:
- Bromine atoms at positions 4 and 5 of the thiophene ring, enhancing electrophilicity for cross-coupling reactions.
- A methyl group at position 3, contributing to steric effects and stability.
- A methyl ester at position 2, facilitating solubility in organic solvents.
Properties
IUPAC Name |
methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCQDITXZPVXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695150 | |
| Record name | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-53-7 | |
| Record name | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate can be synthesized through the bromination of methyl 3-methylthiophene-2-carboxylate. The process involves the addition of bromine to a solution of methyl 3-methylthiophene-2-carboxylate in acetic acid . The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable in organic synthesis and materials science.
Scientific Research Applications
Pharmaceutical Applications
Thiophene derivatives, including methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, have been investigated for their pharmacological properties. Some notable applications include:
- Anticancer Activity : Research indicates that thiophene derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models.
- Antimicrobial Properties : The compound's unique structure may enhance its efficacy against various pathogens. Preliminary studies have shown that thiophene derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in animal models, indicating that this compound could be explored for treating inflammatory diseases.
Materials Science
In materials science, this compound can be utilized in:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance.
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications such as coatings and adhesives .
Agrochemical Applications
Research has also explored the use of thiophene derivatives in agrochemicals:
- Pesticide Development : this compound may be used to develop new pesticides due to its structural similarity to known agrochemicals that exhibit insecticidal or fungicidal properties .
Table 1: Comparative Analysis of Thiophene Derivatives
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Dibrominated thiophene with carboxylate | Anticancer, antimicrobial | |
| Methyl thiophene-2-carboxylate | Thiophene ring with carboxylate | Moderate antimicrobial | |
| 3-Bromo-thiophene-2-carboxylic acid | Brominated thiophene with carboxylic acid | Weak anticancer activity |
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Gewald Reaction | Condensation of α-amino ketones with carbon disulfide followed by bromination | High |
| Paal–Knorr Synthesis | Cyclization of diketones with sulfur compounds | Moderate |
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 4,5-Dibromo-3-hydroxythiophene-2-carboxylate
- Structure : Differs by a hydroxyl group at position 3 instead of a methyl group.
- It is listed as a synonym in chemical catalogs but lacks detailed physical data .
- Applications : Likely used in medicinal chemistry for functional group diversification.
Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
- Structure: Features an amino group at position 2 and methyl groups at 4 and 3.
- Properties: The amino group enables participation in condensation reactions (e.g., forming thienopyrimidines). This compound is noted for its role in synthesizing bioactive heterocycles with anticancer and antimicrobial activities .
- Applications: Key intermediate in drug discovery, particularly for thienopyrimidine derivatives .
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Structure : Contains a benzothiophene backbone with oxo groups at positions 4 and 7 and a hydroxyl group at position 4.
- Synthesis involves acetic anhydride and boron trifluoride-mediated acetylation .
Methyl 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
- Structure : A tetrahydrobenzothiophene derivative with a methyl group at position 3.
- Properties : The saturated ring reduces aromaticity, altering electronic properties. Synthesized via chemoselective reduction using Et₃SiH/I₂, highlighting its stability under reducing conditions .
Comparative Data Table
Biological Activity
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (MDBMT) is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Molecular Formula : C₇H₆Br₂O₂S
Molar Mass : Approximately 313.99 g/mol
Physical Appearance : White to yellow crystalline solid
Solubility : Soluble in organic solvents
MDBMT features a thiophene ring with bromine substitutions at the 4 and 5 positions, along with a carboxylate group at the 2 position. This specific arrangement enhances its reactivity and potential biological activity compared to other thiophenes lacking similar substitutions.
Biological Activity
Research indicates that MDBMT exhibits various biological activities relevant to medicinal chemistry. Notably, it has been investigated for:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential inhibition of microbial growth | |
| Anticancer | Possible interaction with cancer pathways |
The exact mechanism of action for MDBMT is not fully understood. However, it is hypothesized that the compound may interact with various molecular targets through its functional groups:
- Bromine Atoms : These may participate in electrophilic interactions, potentially modifying enzyme activity or receptor binding.
- Carboxylate Group : This functional group can undergo hydrolysis, possibly leading to the release of active metabolites that exert biological effects.
Case Studies
While specific case studies on MDBMT are scarce, related compounds provide insights into potential applications:
- Thiophene Derivatives in Antimicrobial Research : Studies on thiophene-based compounds have demonstrated significant antimicrobial activity against various pathogens. For instance, terthiophene derivatives were shown to inhibit protein expression related to energy metabolism in plants, suggesting a broader ecological impact .
- Cancer Treatment Applications : Research into similar thiophene compounds has indicated their ability to induce apoptosis in cancer cells through modulation of signaling pathways. This suggests that MDBMT could be further explored for its anticancer properties .
Synthesis and Derivatives
The synthesis of MDBMT typically involves multi-step reactions starting from simpler thiophene derivatives. The synthetic pathways often include bromination and esterification processes that yield high-purity products suitable for biological testing.
Table 2: Comparison of Related Thiophene Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl thiophene-2-carboxylate | C₅H₆O₂S | Lacks bromination; simpler structure |
| 4-Bromo-3-methylthiophene | C₇H₇BrS | Single bromine substitution |
| Methyl 3-bromothiophene-2-carboxylate | C₇H₇BrO₂S | Different bromination pattern |
Q & A
Q. Advanced Research Focus
- Over-Bromination : Excess Br₂ or prolonged reaction times may lead to polybrominated byproducts. Use controlled stoichiometry (e.g., 2.2 eq Br₂ per equivalent substrate) and monitor reaction progress via TLC .
- Ring-Opening : Harsh conditions (e.g., strong acids) can degrade the thiophene ring. Optimize solvent systems (e.g., dilute HBr in acetic acid) and avoid temperatures >80°C .
- Ester Hydrolysis : Protect ester groups by maintaining anhydrous conditions and avoiding protic solvents during bromination .
How can reproducibility be ensured in multi-step syntheses involving this compound?
Q. Methodological Guidance
- Standardized Protocols : Document exact equivalents, solvent volumes, and reaction times (e.g., reflux for 12–16 hours under N₂) .
- Batch Consistency : Use high-purity starting materials (e.g., >97% methyl 3-methylthiophene-2-carboxylate) and validate intermediates via LC-MS .
- Quality Control : Mandate full spectroscopic characterization (NMR, IR, HRMS) for each batch, cross-referencing against published data .
How should complex splitting patterns in the ¹H NMR spectrum of this compound be interpreted?
Q. Data Analysis Focus
- Diastereotopic Protons : The dibromo substituents at positions 4 and 5 create magnetic inequivalence, leading to AB quartets (J ~12 Hz) in the aromatic region .
- Coupling with Adjacent Groups : The methyl group at position 3 may split neighboring proton signals (e.g., thiophene-H) into doublets (J ~1.5 Hz) .
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to distinguish solvent-induced shifts from intrinsic splitting .
What strategies are effective for computational modeling of this compound’s reactivity?
Q. Advanced Research Focus
- DFT Studies : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution (e.g., bromination) and predict regioselectivity .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance during reactions .
- Hirshfeld Surface Analysis : Correlate crystallographic data (e.g., from SHELXL) with intermolecular interactions influencing stability .
How can the environmental and safety risks of handling this compound be minimized?
Q. Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
